2-Bromo-4-chloro-1-iodobenzene

Catalog No.
S764797
CAS No.
31928-44-6
M.F
C6H3BrClI
M. Wt
317.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-1-iodobenzene

CAS Number

31928-44-6

Product Name

2-Bromo-4-chloro-1-iodobenzene

IUPAC Name

2-bromo-4-chloro-1-iodobenzene

Molecular Formula

C6H3BrClI

Molecular Weight

317.35 g/mol

InChI

InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H

InChI Key

CXHXFDQEFKFYQJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Br)I

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)I

Organic Synthesis:

  • Due to the presence of three different halogen substituents (bromo, chloro, and iodo), 2-bromo-4-chloro-1-iodobenzene can serve as a versatile building block in organic synthesis. Its multiple reactive sites allow for selective functionalization and incorporation into various complex organic molecules. However, specific examples of its use in published research are currently scarce.

Material Science:

  • The combination of halogen atoms and the aromatic ring system in 2-bromo-4-chloro-1-iodobenzene could potentially lead to interesting properties for material science applications. These properties might include:
    • Liquid Crystals: The elongated shape and halogenated nature of the molecule could influence the formation of liquid crystalline phases, useful in displays and other applications .
    • Organic Electronics: The halogen atoms could potentially influence the molecule's conductivity and other electronic properties, making it a candidate for organic electronics research .

Medicinal Chemistry:

  • The diverse functionalities in 2-bromo-4-chloro-1-iodobenzene might offer a starting point for the development of novel drugs. However, there's currently a lack of published research exploring its potential for medicinal applications.

Reference Standard:

  • Commercially available suppliers often offer 2-bromo-4-chloro-1-iodobenzene as a high-purity reference standard. These standards are crucial for various analytical techniques in research and quality control processes .

2-Bromo-4-chloro-1-iodobenzene is a solid at room temperature, exhibiting a density of about 2.3 g/cm³ and a boiling point of approximately 278.9 °C at 760 mmHg . Its structure features a benzene ring with three halogen atoms attached at the 1, 2, and 4 positions, which significantly influences its reactivity and biological properties.

  • Suspected irritant: The halogens may irritate the skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided.
  • Environmental concerns: Organic halides can be harmful to the environment. Proper disposal procedures should be followed.
, primarily substitution and coupling reactions. It can undergo nucleophilic substitution due to the presence of halogens, making it a versatile intermediate in organic synthesis . For instance, it can react with nucleophiles such as amines or alcohols to form substituted products.

Example Reaction

A synthetic route involves the conversion of 2-bromo-4-chloroaniline to 2-bromo-4-chloro-1-iodobenzene using sodium nitrite and potassium iodide under controlled conditions .

The synthesis of 2-bromo-4-chloro-1-iodobenzene can be achieved through several methods:

  • Diazotization Method: Involves the diazotization of 2-bromo-4-chloroaniline followed by iodination with potassium iodide.
  • Palladium-Catalyzed Coupling: Utilizes palladium catalysts for cross-coupling reactions with other organohalides.
  • Direct Halogenation: Can be synthesized via direct halogenation of chlorinated or brominated benzene derivatives under specific conditions .

This compound finds utility in various fields:

  • Organic Synthesis: Serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of advanced materials due to its unique electronic properties.
  • Research: Acts as a reagent in chemical research for developing new compounds with desired properties.

2-Bromo-4-chloro-1-iodobenzene shares similarities with other halogenated aromatic compounds, which often exhibit unique properties based on their substituents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-BromoanilineC6H6BrNAmino group provides different reactivity
2-Chloro-5-bromophenolC6H5BrClOHydroxyl group introduces additional reactivity
3-IodoanilineC6H6IClNDifferent positioning of iodine affects properties
4-ChloroanilineC6H6ClNLacks iodine but retains similar reactivity

These compounds illustrate variations in reactivity and application based on their structural differences while highlighting the unique attributes of 2-bromo-4-chloro-1-iodobenzene due to its combination of bromine, chlorine, and iodine substituents.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-chloro-1-iodobenzene

Dates

Modify: 2023-08-15

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